molecular formula C8H12N2O2S B13068400 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide

2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide

Cat. No.: B13068400
M. Wt: 200.26 g/mol
InChI Key: FCPOFJLJUMGXFJ-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a methyl group at the 6-position, linked to an ethane-sulfonamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and catalytic applications. Sulfonamides are widely studied for their bioactivity, including enzyme inhibition and antimicrobial effects. The 6-methylpyridin-2-yl group enhances solubility and modulates electronic interactions, while the sulfonamide group provides hydrogen-bonding capabilities critical for target binding .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7-3-2-4-8(10-7)5-6-13(9,11)12/h2-4H,5-6H2,1H3,(H2,9,11,12)

InChI Key

FCPOFJLJUMGXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethane-1-sulfonamide in the presence of a suitable catalyst and solvent. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfur-Containing Moieties : Compound 1’s thioether and pyrimidine groups contrast with the sulfonamide in the target compound, likely altering metabolic stability and reactivity .
  • Complexity : Compound 36’s bicyclic structure and ferrocenyl group introduce redox-active properties absent in the simpler ethane-sulfonamide scaffold, which may influence catalytic or anticancer activity .

Physicochemical and ADMET Properties

  • Solubility : The target compound’s pyridine ring improves aqueous solubility over purely aromatic analogs like Compound 11, which has hydrophobic benzyl and fluorophenyl groups .
  • Metabolic Stability : The sulfonamide group in the target compound may confer resistance to oxidative metabolism compared to Compound 1’s thioether, which is prone to sulfoxidation .
  • Molecular Weight : The target compound’s lower molecular weight (~200.07 g/mol) suggests better bioavailability than Compound 11 (313.07 g/mol) .

Biological Activity

2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests promising interactions with various biological targets, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research.

The chemical formula for 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide is C9H12N2O2SC_9H_{12}N_2O_2S, with a molecular weight of approximately 216.27 g/mol. Its sulfonamide group is known for conferring antibacterial properties, while the pyridine moiety may enhance its interaction with biological systems.

PropertyValue
Molecular FormulaC9H12N2O2SC_9H_{12}N_2O_2S
Molecular Weight216.27 g/mol
IUPAC Name2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism generally involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA). For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In a comparative study, the MIC values for 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide against various bacterial strains were evaluated. Results indicated potent activity against E. coli and S. aureus, with MIC values ranging from 15 to 125 µg/mL, comparable to standard antibiotics like sulfisoxazole.

Cytotoxicity and Apoptosis

In addition to antimicrobial effects, the compound's cytotoxicity was assessed using human cancer cell lines. The findings suggest that 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide induces apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The proposed mechanism of action involves the compound's ability to interfere with metabolic pathways critical for bacterial survival and cancer cell proliferation. The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, while the pyridine ring could facilitate interactions with specific receptors or enzymes linked to apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide, demonstrated its effectiveness against multi-drug resistant Staphylococcus aureus. The compound showed a reduction in biofilm formation by approximately 70%, highlighting its potential as an anti-biofilm agent.

Case Study 2: Cancer Cell Lines

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in significant cell death and reduced proliferation rates. Flow cytometry analysis indicated an increase in cells undergoing apoptosis after treatment.

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